N-methyloxepan-4-amine hydrochloride
Description
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
N-methyloxepan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-7-3-2-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
MIYKBPUTEHGZIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCOCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation typically follows these key steps:
Step 1: Formation of Oxepane Ring Intermediate
The oxepane ring (a seven-membered cyclic ether) can be synthesized via intramolecular cyclization of suitable hydroxyalkyl precursors or by ring expansion methods from smaller cyclic ethers.Step 2: Introduction of the Amino Group
The 4-position of the oxepane ring is functionalized with an amine group, often via nucleophilic substitution or reductive amination methods using appropriate amine precursors.Step 3: N-Methylation of the Amine
The primary or secondary amine on the oxepane ring is methylated to yield the N-methyl derivative. This can be achieved through methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).Step 4: Formation of Hydrochloride Salt
The free base amine is treated with hydrochloric acid to form the hydrochloride salt, which improves the compound's solubility and stability.
Detailed Preparation Protocol (Inferred from Related Literature)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. Oxepane ring synthesis | Suitable hydroxyalkyl precursor, acid/base catalyst, heat | Intramolecular cyclization to form oxepane ring | Oxepane intermediate |
| 2. Amination at 4-position | Ammonia or amine source, solvent (e.g., ethanol), heat | Nucleophilic substitution or reductive amination | 4-aminoxepane intermediate |
| 3. N-Methylation | Methyl iodide or formaldehyde + formic acid, reflux | Methylation of amine nitrogen | N-methyloxepan-4-amine free base |
| 4. Hydrochloride formation | Hydrogen chloride gas or HCl in solvent (e.g., ether) | Salt formation | This compound |
This general scheme aligns with typical amine hydrochloride preparation protocols and oxepane functionalization strategies.
Reaction Conditions and Optimization
Temperature: Controlled heating (typically reflux conditions) is necessary during cyclization and methylation steps to drive the reactions to completion without decomposition.
Solvent Choice: Polar solvents such as ethanol or methanol are preferred for amination and methylation steps to dissolve reagents and facilitate nucleophilic substitution.
Catalysts: Acid or base catalysts may be employed during ring closure or amination to enhance reaction rates.
Purification: The crude product is purified by crystallization from suitable solvents or by distillation under reduced pressure.
Research Outcomes and Analytical Data
While direct experimental data specifically for this compound is scarce in public literature, analogous compounds and related amine hydrochlorides provide insight into yields, purity, and characterization.
Yield and Purity
- Yields for similar amine hydrochlorides typically range from 70% to 90% under optimized conditions.
- Purity is confirmed by melting point determination, NMR spectroscopy, and elemental analysis.
Characterization
| Technique | Expected Result for this compound |
|---|---|
| Melting Point | Approx. 50–60 °C for crystalline hydrochloride salt |
| 1H NMR (CDCl3 or D2O) | Signals corresponding to oxepane ring protons, methyl group on nitrogen (singlet ~2.2–2.5 ppm), and amine protons |
| 13C NMR | Characteristic carbons of oxepane ring and methyl substituent |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight ~165.66 g/mol |
| Elemental Analysis | Consistent with calculated C, H, N, Cl percentages |
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting Material | Hydroxyalkyl precursors or oxepane derivatives |
| Key Reagents | Ammonia or amines, methylating agents (e.g., methyl iodide), hydrochloric acid |
| Solvents | Ethanol, methanol, ether |
| Temperature Range | Room temperature to reflux (~60–100 °C) |
| Reaction Time | Several hours (typically 2–12 h depending on step) |
| Yield Range | 70–90% (based on analogous syntheses) |
| Purification | Crystallization, distillation |
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: N-methyloxepan-4-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .
Biology: In biological research, it is used to study the effects of amine compounds on biological systems. It can be used in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific pathways involving amine compounds .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of N-methyloxepan-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-methyloxepan-4-amine hydrochloride with structurally or functionally related amine hydrochlorides:
*Inference based on cyclic amines (e.g., memantine HCl) having higher thermal stability than linear analogs (e.g., hexylamine HCl) .
Pharmacological and Functional Profiles
- Memantine HCl: Approved for Alzheimer’s disease; acts as a non-competitive NMDA receptor antagonist. Larger adamantane structure confers lipophilicity and CNS penetration .
- Tapentadol HCl: Dual-action opioid (μ-opioid agonist + norepinephrine reuptake inhibitor). Its phenolic ether group enhances receptor binding .
- N-Methyloxepan-4-amine HCl : Likely a synthetic intermediate (similar to 4-methoxy-4-methylpentan-1-amine HCl in ). The oxepane ring may influence bioavailability compared to linear amines like hexylamine HCl .
Key Research Findings and Gaps
Synthetic Utility : Its synthesis mirrors intermediates in catalytic hydrogenation protocols, suggesting scalability for industrial applications .
Data Gaps : Pharmacological activity, toxicity, and detailed physicochemical properties (e.g., logP, pKa) remain uncharacterized, warranting further study.
Biological Activity
N-Methyloxepan-4-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- IUPAC Name : N-methyl-1-(4-nitrophenyl)methanamine; hydrochloride
- Molecular Formula : C8H11ClN2O2
- Molecular Weight : 202.64 g/mol
- CAS Number : 19499-60-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's amine group facilitates its binding to target sites, influencing several biochemical pathways.
Potential Biological Activities
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of oxepan compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- A study reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity, particularly against Gram-positive bacteria .
- Antidepressant Effects :
- Anti-inflammatory Properties :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-methyloxepan derivatives against common bacterial strains. The results demonstrated that certain modifications to the oxepan structure enhanced antibacterial activity significantly.
| Compound | Target Bacteria | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| A | S. aureus | 20 | 90 |
| B | E. coli | 24 | 80 |
| C | Pseudomonas aeruginosa | 30 | 75 |
Study 2: Neuropharmacological Effects
A neuropharmacological study assessed the effects of N-methyloxepan-4-amine on depressive-like behaviors in animal models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
| Treatment Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| N-Methyloxepan Group | 75 |
Q & A
Q. What are the key synthetic steps and critical parameters for synthesizing N-methyloxepan-4-amine hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step process:
Amine alkylation : Reacting oxepan-4-amine with methyl halides under anhydrous conditions.
Salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or methanol).
Purification : Recrystallization using solvents like acetone or diethyl ether to enhance purity .
- Critical Parameters :
- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Temperature control during alkylation (typically 0–25°C).
- Stoichiometric ratios of reagents to minimize byproducts.
- Post-synthesis validation : Confirm purity via melting point analysis and chromatography (HPLC or TLC).
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural and purity validation:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, D2O): Identifies proton environments (e.g., oxepane ring protons at δ 1.5–2.5 ppm, methyl group at δ 2.2–2.4 ppm).
- 13C NMR confirms carbon骨架 .
- High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reverse-phase.
- Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.
- Retention time : Used to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 162.1).
Advanced Research Questions
Q. How does the structural configuration of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The oxepane ring’s chair conformation and the methyl group’s steric effects modulate reactivity:
- Steric hindrance : The N-methyl group reduces accessibility for nucleophiles, slowing SN2 reactions.
- Ring strain : The seven-membered oxepane ring’s flexibility may favor SN1 mechanisms in polar protic solvents.
- Experimental validation :
- Kinetic studies : Compare reaction rates with analogous acyclic amines using UV-Vis spectroscopy.
- Computational modeling : DFT calculations to assess transition-state energies .
Q. What methodological considerations are essential for designing stability studies of this compound under varying thermal conditions?
- Methodological Answer : Stability studies require controlled environmental simulations:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., onset at 180°C).
- Accelerated stability testing :
| Condition | Temperature | Duration | Analysis Interval |
|---|---|---|---|
| Long-term | 25°C | 12 months | 0, 3, 6, 12 months |
| Accelerated | 40°C, 75% RH | 6 months | Monthly |
- Analytical endpoints : Monitor degradation products via HPLC and quantify using calibration curves .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Reaction conditions : Solvent purity (e.g., anhydrous vs. technical grade), catalyst loading, or stirring efficiency.
- Post-synthesis workup : Differences in recrystallization solvents or drying methods.
- Resolution strategies :
Reproduce experiments under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps).
Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, solvent ratio).
Cross-lab validation : Collaborate with independent labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
